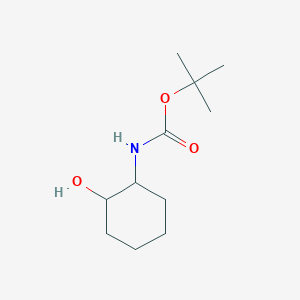

tert-Butyl (2-hydroxycyclohexyl)carbamate

描述

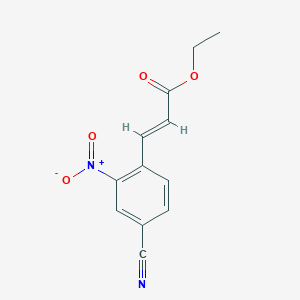

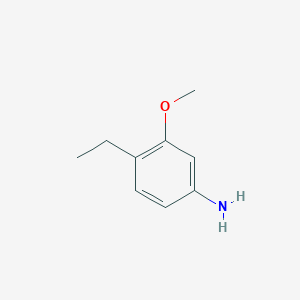

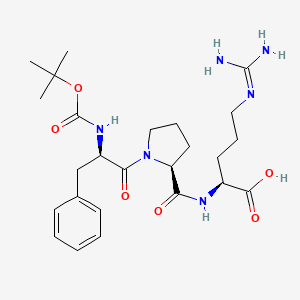

The compound tert-Butyl (2-hydroxycyclohexyl)carbamate is a versatile intermediate in organic synthesis, particularly in the creation of pharmaceuticals and biologically active molecules. It is characterized by the presence of a tert-butyl carbamate group attached to a hydroxycyclohexyl moiety. This functional group arrangement is crucial for the compound's reactivity and utility in various synthetic applications.

Synthesis Analysis

The synthesis of tert-butyl (2-hydroxycyclohexyl)carbamate derivatives has been explored in several studies. For instance, an enantioselective synthesis involving an iodolactamization step was key to producing a highly functionalized intermediate for CCR2 antagonists . Another approach involved the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, the synthesis of related compounds, such as tert-butyl-hydroxylated derivatives and trans-tert-butyl-2-aminocyclopentylcarbamate , has been reported, showcasing the versatility of tert-butyl carbamate chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl (2-hydroxycyclohexyl)carbamate and its analogs is crucial for their reactivity. For example, the crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirmed the relative substitution of the cyclopentane ring, which is essential for the enantioselective synthesis of carbocyclic analogues of nucleotides10. The stereochemistry and functional group placement are critical for the compound's applications in synthesis.

Chemical Reactions Analysis

The tert-butyl carbamate group is a common protecting group in organic synthesis, and its presence in tert-butyl (2-hydroxycyclohexyl)carbamate allows for various chemical transformations. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate demonstrated the use of lipase-catalyzed transesterification to obtain optically pure enantiomers . Moreover, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates illustrated the use of tert-butyl carbamate derivatives in the synthesis of macrocyclic inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2-hydroxycyclohexyl)carbamate derivatives are influenced by the tert-butyl carbamate moiety and the cyclohexyl ring. These properties are essential for the compound's solubility, stability, and reactivity, which in turn affect its applications in synthesis. The studies provided do not detail the physical properties explicitly, but they can be inferred from the synthetic applications and the molecular structures discussed [1-10].

科学研究应用

Enantioselective Synthesis

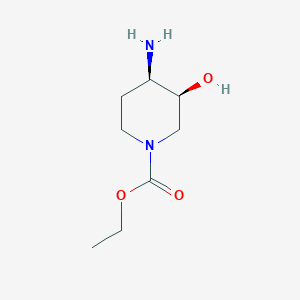

- The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in its crystal structure and substitution pattern (Ober, Marsch, Harms, & Carell, 2004).

Chemical Synthesis and Protection

- In a study, tert-butyl-(2-(2-hydroxy) ethyl) carbamate was used in the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, demonstrating the compound's role in protecting the amino group in chemical synthesis processes (Wu, 2011).

Pharmacological Research

- Some 1,3-disubstituted ureas and phenyl N-substituted carbamates, including 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, were evaluated for antiarrhythmic and hypotensive properties, showcasing the pharmacological potential of tert-butyl (2-hydroxycyclohexyl)carbamate derivatives (Chalina, Chakarova, & Staneva, 1998).

Trace Level Analysis in Pharmaceuticals

- A study on Bictegravir sodium included the analysis of tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclohexyl) Carbamate as genotoxic impurities, highlighting the importance of trace level analysis in pharmaceuticals (Puppala, Subbaiah, & Maheswaramma, 2022).

Natural Product Synthesis

- The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, demonstrates the compound's role in the synthesis of biologically active natural products (Tang et al., 2014).

Stereochemistry in Chemical Synthesis

- An efficient route for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, emphasizing the compound's significance in controlling stereochemistry in chemical synthesis (Wang, Ma, Reddy, & Hu, 2017).

Chemical Sensory Materials

- The study of benzothizole modified carbazole derivatives, including those with a tert-butyl moiety, contributed to the development of fluorescent sensory materials for detecting volatile acid vapors, underlining the utility of tert-butyl (2-hydroxycyclohexyl)carbamate in creating sensory materials (Sun et al., 2015).

安全和危害

属性

IUPAC Name |

tert-butyl N-(2-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557976 | |

| Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-hydroxycyclohexyl)carbamate | |

CAS RN |

477584-30-8 | |

| Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)

![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)